REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[O:12][C:13]1[C:18]2[N:19]=[C:20]([C:22]3[C:23]([NH2:28])=[N:24][CH:25]=[CH:26][CH:27]=3)[O:21][C:17]=2[CH:16]=[CH:15][CH:14]=1>C(O)(C(F)(F)F)=O>[NH2:28][C:23]1[C:22]([C:20]2[O:21][C:17]3[C:18](=[C:13]([OH:12])[CH:14]=[CH:15][CH:16]=3)[N:19]=2)=[CH:27][CH:26]=[CH:25][N:24]=1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)OC)COC1=CC=CC2=C1N=C(O2)C=2C(=NC=CC2)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 25° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The TFA was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Toluene was added
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with water
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water, diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1C=1OC=2C(N1)=C(C=CC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 617 mg | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |